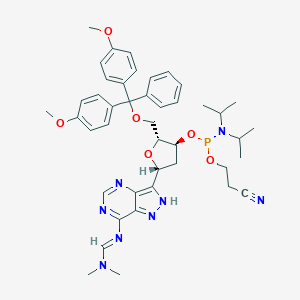

N-(tert-butyl)decahydroisoquinoline-3-carboxamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(tert-butyl)decahydroisoquinoline-3-carboxamide derivatives can be achieved through alkylation reactions using agents such as 2-iodoethanol, allyl bromide, or bromoacetaldehyde dimethylacetal, followed by conversion to the corresponding aldehyde through reaction with BBr3 in CH2Cl2 (Casper & Hitchcock, 2007). This process underscores the versatility and reactivity of the carboxamide group in synthetic chemistry.

Molecular Structure Analysis

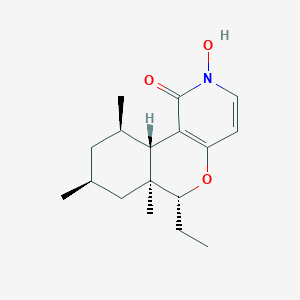

The molecular structure of N-(tert-butyl)decahydroisoquinoline-3-carboxamide derivatives is characterized by its robustness to enable further functionalization. The synthesis and characterization processes often involve NMR and FTIR spectroscopy techniques to confirm structural integrity and identify potential sites for further chemical modification (Gholivand et al., 2009).

Chemical Reactions and Properties

Chemical modifications of N-(tert-butyl)decahydroisoquinoline-3-carboxamide derivatives include reactions that enable the preparation of various medicinally relevant structures. For instance, the three-component reaction involving quinolines, isoquinolines, and styrenes, facilitated by tert-butyl nitrite, demonstrates the compound's reactivity and the ability to form fused quinolines and isoquinolines through sequential C-N bond formations (Sau et al., 2018).

Wissenschaftliche Forschungsanwendungen

HIV Protease Inhibitors : It's a crucial structural component in various HIV protease inhibitors. Derivatives of this carboxamide were prepared for medical purposes through alkylation with different agents, showing its versatility in drug development (Casper & Hitchcock, 2007).

Cystic Fibrosis Treatment : It's related to compounds like ivacaftor, a drug approved by the FDA for treating cystic fibrosis. The quinolinone-3-carboxamide structure was key in developing potent, selective, and pharmacokinetically favorable treatments (Hadida et al., 2014).

Saquinavir Synthesis : In synthesizing Saquinavir, an HIV protease inhibitor, this compound was used as an intermediate. It showcases the compound's role in creating complex therapeutic molecules (Xinlin, 2007).

Nelfinavir Synthesis : It was used as an intermediate in the environmentally friendly synthesis of nelfinavir, an antiretroviral medication used to treat HIV/AIDS. This illustrates the compound's utility in producing more sustainable pharmaceutical processes (Yan et al., 2008).

3-Arylsulfonylquinoline Synthesis : It's related to the synthesis of 3-arylsulfonylquinoline derivatives, which are important as pharmaceutical drugs. A method involving tert-butyl hydroperoxide was used to form these compounds, showing the compound's application in creating other medically relevant structures (Zhang et al., 2016).

Antimalarial Drug Development : N-tert-butyl isoquine, a close relative, was developed as a 4-aminoquinoline antimalarial drug candidate, demonstrating the role of such structures in combating diseases like malaria (O’Neill et al., 2009).

Modulation of Ethoxyquin Genotoxicity : Studies have used derivatives to modulate the genotoxicity of ethoxyquin, an antioxidant used mainly as a food preservative, illustrating potential roles in food safety and toxicology (Skolimowski et al., 2010).

Safety And Hazards

Eigenschaften

IUPAC Name |

N-tert-butyl-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O/c1-14(2,3)16-13(17)12-8-10-6-4-5-7-11(10)9-15-12/h10-12,15H,4-9H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZBXVBPICTBDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CC2CCCCC2CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20869858 | |

| Record name | N-tert-Butyldecahydroisoquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20869858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-butyl)decahydroisoquinoline-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Nitro-phenoxymethyl)-[1,3]dioxolane](/img/structure/B71002.png)

![5-fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B71026.png)